molecular formula C9H7F3N2O3 B1350657 N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide CAS No. 396-12-3

N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1350657
CAS No.: 396-12-3
M. Wt: 248.16 g/mol
InChI Key: MPPIOIXQXANPRH-UHFFFAOYSA-N
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Description

N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide typically involves the nitration of a trifluoromethyl-substituted benzene derivative, followed by acylation. One common method involves the reaction of 2-nitro-4-(trifluoromethyl)benzonitrile with sodium hydroxide in water at elevated temperatures to yield the desired acetamide product .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. The process generally involves the use of readily available starting materials and efficient reaction conditions to ensure high throughput and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products vary depending on the nucleophile used, resulting in substituted phenylacetamides.

    Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c1-5(15)13-7-3-2-6(9(10,11)12)4-8(7)14(16)17/h2-4H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPIOIXQXANPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381407
Record name N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396-12-3
Record name N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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